Agrimonolide
Description
Contextual Significance of Agrimonolide (B1665657) in Phytochemical Investigations and Bioactive Compound Discovery
This compound is a naturally occurring isocoumarin (B1212949) derivative primarily isolated from plants of the Rosaceae family, most notably Agrimonia pilosa Ledeb. encyclopedia.pubresearchgate.netresearchgate.net Its significance in the field of natural product chemistry stems from its broad spectrum of biological activities, which has positioned it as a promising candidate for drug development. researchgate.netresearchgate.net
Structurally, this compound is a 3,4-dihydroisocoumarin, and its lipophilic nature allows it to readily cross the blood-brain barrier. encyclopedia.pubresearchgate.netmdpi.com This characteristic enhances its potential for treating a variety of diseases. encyclopedia.pub Extensive research has demonstrated that this compound possesses a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antitumor, hepatoprotective, and antidiabetic properties. encyclopedia.pubresearchgate.nettsu.ru This multi-target capability makes this compound a compound of high interest in the search for new therapeutic agents from natural sources. encyclopedia.pubontosight.ai The investigation into this compound and its derivatives, like this compound-6-O-β-d-glucopyranoside and desmethylthis compound, contributes significantly to the broader understanding of isocoumarins, a class of compounds known for their diverse biological functions. mdpi.comdntb.gov.uanih.gov
Historical Trajectory of this compound Isolation and Early Research Initiatives
The history of this compound research began in 1958 when a Japanese scholar first isolated the compound from the fresh root of Agrimonia pilosa. encyclopedia.pubmdpi.comnih.gov For many years, this remained its only known natural source. However, in 2004, researchers also identified this compound in the fresh stems of Spiraea formosana, another member of the Rosaceae family, albeit in much lower concentrations. encyclopedia.pubresearchgate.netnih.gov
Current Paradigms and Emerging Research Foci in this compound Studies
Current research on this compound has shifted towards elucidating its specific mechanisms of action at the molecular level and exploring its therapeutic potential for various diseases. researchgate.netmdpi.com A significant focus is on its anti-cancer properties. Studies have shown that this compound can inhibit the proliferation of human gastric and ovarian cancer cells and induce apoptosis (programmed cell death). mdpi.comnih.gov In ovarian cancer, it has been found to induce both apoptosis and ferroptosis by targeting the enzyme Stearoyl-CoA Desaturase-1 (SCD1). encyclopedia.pubresearchgate.net In colon cancer models, this compound has been shown to suppress cancer progression by inactivating the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov
The anti-inflammatory effects of this compound are also a major area of investigation. Research indicates that it suppresses inflammatory responses by down-regulating pro-inflammatory enzymes like COX-2 and iNOS. nih.govresearchgate.net This is achieved, in part, by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and JAK-STAT. encyclopedia.pubnih.govresearchgate.net
Furthermore, emerging studies are exploring its potential in managing metabolic diseases. This compound has been identified as a potent α-glucosidase inhibitor, suggesting it could be beneficial in the context of diabetes. mdpi.comsemanticscholar.org Its antioxidant and hepatoprotective mechanisms are also being actively explored, with findings that it can activate the Nrf2-driven pathway to protect cells from oxidative stress. mdpi.comfrontiersin.org
Research Data Tables
Physicochemical Properties of this compound
This table summarizes the key physicochemical properties of this compound.
| Property | Value/Description | Reference |
| Chemical Name | 3,4-dihydro-6,8-dihydroxy-3-[2-(4-methoxyphenyl) ethyl]-1H-2-benzopyran-1-one | encyclopedia.pubmdpi.comnih.gov |
| Molecular Formula | C₁₈H₁₈O₅ | encyclopedia.pubmdpi.combiocrick.com |
| Molecular Weight | 314.3 g/mol | encyclopedia.pubmdpi.combiocrick.com |
| Physical Form | White to off-white powder | encyclopedia.pubbiocrick.com |
| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), acetone; minimally soluble in petroleum ether. | encyclopedia.pubmdpi.comchemfaces.com |
| CAS Number | 21499-24-1 | biocrick.com |
Selected Research Findings on the Bioactivity of this compound
This table outlines some of the significant, scientifically investigated biological activities of this compound.
| Biological Activity | Research Finding / Mechanism | Cell/Model System | Reference |
| Anticancer | Induces apoptosis and ferroptosis by targeting SCD1. | Human ovarian cancer cells (A2780, SKOV-3) | encyclopedia.pubresearchgate.net |
| Anticancer | Suppresses tumor progression by inactivating the PI3K/AKT/mTOR pathway. | Human colon cancer cells (HCT-116), Xenograft mouse model | nih.govnih.gov |
| Anticancer | Inhibits cell proliferation and triggers apoptosis through MAP kinase (ERK and p38) pathways. | Human gastric cancer cells (AGS) | encyclopedia.pubmdpi.com |
| Anti-inflammatory | Suppresses pro-inflammatory mediators (COX-2, iNOS) by inactivating NF-κB and JAK-STAT signaling pathways. | Lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) | encyclopedia.pubnih.govresearchgate.net |
| Antidiabetic | Exhibits strong α-glucosidase inhibitory activity. | In vitro enzyme assay | mdpi.comsemanticscholar.org |
| Hepatoprotective | Protects hepatocytes from oxidative damage by activating Nrf2-driven pathways. | Rat primary hepatocytes, HepG2 cells | mdpi.comnih.gov |
| Myocardial Protection | Prevents hypoxia-induced apoptosis in cardiac cells by regulating apoptosis-related proteins (Bax, Bcl2). | H9c2 cells | mdpi.com |
| Receptor Antagonism | Identified as a potential α1A adrenergic receptor antagonist. | Sprague-Dawley rat prostate cell membrane chromatography | encyclopedia.pubchemfaces.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJTEPDESMEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Distribution, and Advanced Isolation Methodologies of Agrimonolide
Botanical Sources and Biogeographical Distribution of Agrimonolide-Producing Plant Species
This compound (B1665657) is a naturally occurring isocoumarin (B1212949) derivative found primarily in specific plant species belonging to the Rosaceae family. researchgate.netwikipedia.org Its discovery and subsequent isolation have been documented from two principal botanical sources, which are distinguished by their distinct geographical habitats.
Primary Plant Taxa: Agrimonia pilosa Ledeb. and Spiraea formosana Hayata
The primary plant species known to produce this compound are Agrimonia pilosa Ledeb. and Spiraea formosana Hayata. encyclopedia.pubmdpi.com
Agrimonia pilosa Ledeb., commonly known as hairy agrimony, is a perennial herbaceous plant. wikipedia.org Its native distribution spans across the temperate regions of Eastern Europe and Eastern Asia, including the Korean Peninsula, Japan, China, and Siberia. wikipedia.org This species is adaptable and can be found along roadsides and in grassy areas across a range of altitudes and soil types. wikipedia.org The plant is characterized by an erect stem, typically 30 to 120 cm in height, and alternate, odd-pinnate leaves. wikipedia.org
Spiraea formosana Hayata is a deciduous shrub endemic to the island of Taiwan. researchgate.netencyclopedia.pub It typically grows in the forest undergrowth and mountainous regions at altitudes between 2,100 and 2,950 meters. encyclopedia.pub
Variability in this compound Content Across Different Plant Organs and Origins
The concentration of this compound exhibits significant variation depending on the plant species, the specific organ, and the geographical origin of the plant material. encyclopedia.pubmdpi.com Research indicates that Agrimonia pilosa is a significantly more abundant source of this compound compared to Spiraea formosana. encyclopedia.pubmdpi.com
This compound was first identified and isolated from the fresh root of A. pilosa. encyclopedia.pubmdpi.com Subsequent studies have documented its presence in various parts of the plant, including the dried roots and the entire dried plant. researchgate.net In contrast, this compound was discovered in the fresh stems of S. formosana. encyclopedia.pubmdpi.com
The yield of this compound is a key variable. For instance, a study isolating the compound from 8.6 kg of fresh S. formosana stems yielded 5.6 mg of this compound, corresponding to a low content of 0.65 mg/kg. researchgate.netencyclopedia.pub Conversely, extraction from A. pilosa can result in substantially higher yields. One study reported a yield of 44 mg from 290 g of dried roots (approximately 151.7 mg/kg), while another, using advanced techniques on the dried plant, achieved a content of 770.4 mg/kg. researchgate.net These differences underscore the influence of the plant part used and the extraction methodology on the final yield. encyclopedia.pub
This compound Content in Botanical Sources
| Botanical Source | Plant Part | Condition | This compound Content (mg/kg) |
|---|---|---|---|
| Spiraea formosana | Stems | Fresh | 0.65 |
| Agrimonia pilosa | Roots | Dried | 151.7 |
| Agrimonia pilosa | Plant | Dried | 770.4 |
Modern Phytochemical Isolation and Separation Strategies for this compound
The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction and is followed by purification to separate the target compound from the complex mixture of phytochemicals present in the plant matrix.
Comprehensive Extraction Techniques and Optimized Solvent Systems
The initial step in isolating this compound is the extraction from plant material. The choice of solvent and technique is critical and is optimized to maximize the yield of this lipophilic compound. encyclopedia.pub
For Spiraea formosana, a common method involves the extraction of fresh stems with hot ethanol. encyclopedia.pubnih.gov In the case of Agrimonia pilosa, various solvent systems have been employed, including methanol (B129727), 60% ethanol, 70% ethanol, and hot water. researchgate.netencyclopedia.pubnih.gov An optimization study for the analysis of A. pilosa identified pure methanol as a highly efficient extraction solvent, particularly when used in conjunction with ultrasound-assisted extraction (UAE). akjournals.com The optimized conditions were found to be a 40-minute extraction of 1.0 g of plant sample with 20 mL of methanol. akjournals.com
Following the initial extraction, a liquid-liquid partition is typically performed to separate compounds based on their polarity. The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), diethyl ether, ethyl acetate (B1210297), and n-butanol. encyclopedia.pubnih.gov this compound, being less polar, tends to concentrate in the ethyl acetate or chloroform fractions. encyclopedia.pubnih.gov
Preparative Chromatographic Purification Methodologies
Subsequent to extraction and partitioning, chromatographic techniques are essential for the purification of this compound.
Silica (B1680970) Gel Column Chromatography for Fractionation
Silica gel column chromatography is a fundamental and widely used method for the fractionation of the enriched extracts. encyclopedia.pubmiamioh.edu The fraction containing this compound (e.g., the chloroform or ethyl acetate fraction) is loaded onto a column packed with silica gel. encyclopedia.pubnih.gov
The separation is achieved by eluting the column with a solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. miamioh.eduunits.it By gradually increasing the polarity of the mobile phase, different compounds are separated based on their affinity for the silica gel stationary phase. The process involves collecting multiple fractions and monitoring them, often by thin-layer chromatography (TLC), to identify those containing the desired compound. miamioh.edu This process is often repeated multiple times to achieve a higher purity of this compound. encyclopedia.pub
High-Performance Liquid Chromatography (HPLC) for Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture. In the context of this compound research, HPLC serves two primary functions: analytical assessment of purity and preparative purification.
As an analytical tool, HPLC is the standard method for determining the purity of this compound fractions obtained from other separation techniques. For instance, after isolating this compound using methods like High-Speed Counter-Current Chromatography (HSCCC), the final purity of the compound is confirmed by HPLC analysis.
In its preparative mode (prep-HPLC), the technique is used to isolate and purify compounds for further study. While traditional methods like silica gel column chromatography and recrystallization are often used, prep-HPLC is frequently employed as a final polishing step to achieve high purity. One comprehensive purification protocol for this compound from A. pilosa involved a multi-step process that concluded with preparative HPLC to yield the pure compound. Similarly, various HPLC methods, including ultra-high performance (UHPLC) for method development and recycling HPLC for purification, have been successfully used to isolate complex natural products.
High-Speed Counter-Current Chromatography (HSCCC) Applications
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a highly efficient liquid-liquid partition chromatography technique for the preparative separation of bioactive compounds from natural sources. This method avoids the use of solid supports, thereby preventing the irreversible adsorption and loss of the sample.
HSCCC has been successfully applied for the preparative separation of this compound from Agrimonia pilosa. In a notable application, HSCCC was used following an initial enrichment step with macroporous resin. This combined approach yielded several bioactive compounds, including this compound, with high purity.
One study detailed a process where a crude extract of A. pilosa was first fractionated using macroporous resin. The resulting fractions were then directly subjected to HSCCC for purification. From a 200 mg fraction, 21.4 mg of this compound was isolated with a purity of 95.29%, as determined by HPLC. Researchers have highlighted that HSCCC is a more powerful and efficient technique for separating this compound compared to conventional methods, yielding higher content. The versatility of HSCCC allows for the use of various solvent systems, which can be optimized to achieve efficient separation in a single run.
Table 1: HSCCC-Based Isolation of Compounds from Agrimonia pilosa
| Compound | Amount Isolated (from 200 mg fraction) | Purity (%) |
|---|---|---|
| Taxifolin-3-glucoside | 6.4 mg | 94.24 |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Agrimonolide
Retrosynthetic Approaches and Key Synthetic Transformations for the Agrimonolide (B1665657) Core Structure
The synthesis of this compound, a 3,4-dihydroisocoumarin, presents the challenge of constructing its core heterocyclic structure with the correct substitution pattern. nih.govencyclopedia.pub A common retrosynthetic approach disconnects the molecule into two main fragments: a substituted benzene (B151609) derivative that will form the aromatic part of the isocoumarin (B1212949) and a side chain that will be appended at the C-3 position.
A key transformation in many synthetic routes is the intramolecular esterification or lactonization to form the 3,4-dihydroisocoumarin core. researchgate.netresearchgate.net One reported synthesis started from 4-chlororesorcinol, which was transformed through several steps into a precursor ready for cyclization. researchgate.netresearchgate.net This strategy highlights the importance of carefully chosen protecting groups for the hydroxyl functions on the resorcinol (B1680541) moiety to direct the subsequent reactions. For instance, the protecting group on the resorcinol was switched from methyl to benzyl (B1604629) to better suit the subsequent synthetic steps. researchgate.net
Total Synthesis Strategies for this compound and its Enantiomers
While early syntheses focused on producing the racemic mixture of this compound, more recent efforts would be required to develop enantioselective syntheses to isolate the individual enantiomers, as their biological activities may differ.
Achieving stereo- and regioselectivity is crucial in the synthesis of complex natural products like this compound. numberanalytics.com Regioselectivity is particularly important when functionalizing the resorcinol-derived ring, ensuring that substituents are introduced at the correct positions. researchgate.netresearchgate.net For instance, the alkylation of an aryne derived from a substituted benzene with sodium diethylmalonate has been used to produce a diester, which after hydrolysis and cyclization, affords a homophthalic anhydride (B1165640) as a key intermediate for isocoumarin synthesis. researchgate.net
Stereoselectivity comes into play at the C-3 chiral center of the dihydroisocoumarin ring. Asymmetric synthesis strategies are employed to control the formation of this stereocenter, leading to the selective production of one enantiomer over the other. researchgate.net Techniques such as asymmetric phase transfer catalysis have been utilized in related systems to achieve enantioselective mono-alkylation, which could be applicable to this compound synthesis. researchgate.net
The low natural abundance and complex extraction process for this compound have driven the development of more efficient synthetic routes. encyclopedia.pub A significant improvement has been the application of microwave-assisted synthesis. researchgate.netresearchgate.net This technique has been shown to be an effective method for the intramolecular esterification step to construct the 3,4-dihydroisocoumarin core. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Innovations to overcome these challenges include the development of more efficient catalytic systems and reaction conditions. researchgate.net The adoption of microwave-assisted synthesis is a key innovation that has made the laboratory-scale production of this compound more practical and efficient. encyclopedia.pubresearchgate.net Further research into novel catalytic methods for key bond-forming reactions continues to be an area of interest for improving the synthesis of this compound and its analogues.
Semisynthesis and Chemical Derivatization of this compound Analogues
Semisynthesis, which involves the chemical modification of the natural product, is a powerful tool for generating novel derivatives for SAR studies. researchgate.netmdpi.com This approach allows for the targeted modification of specific functional groups on the this compound scaffold to probe their importance for biological activity.
The design of novel this compound derivatives is guided by the goal of enhancing its biological activities or elucidating the molecular basis of its action. nih.govnih.govresearchgate.net SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied. drugdesign.org For this compound, key positions for modification include the phenolic hydroxyl groups at C-6 and C-8, and the methoxy (B1213986) group on the phenyl ring of the side chain. nih.gov
For example, the synthesis of desmethylthis compound, where one of the hydroxyl groups is modified, allows for a direct comparison of its activity with this compound, providing insight into the role of that specific functional group. frontiersin.org Studies comparing this compound and desmethylthis compound have been conducted to explore their antioxidant and cytoprotective effects. frontiersin.org The synthesis of glycosylated derivatives, such as this compound-6-O-β-d-glucopyranoside, has also been reported, allowing for the investigation of how glycosylation affects the compound's properties and activity. researchgate.net
Functional Group Modifications and Structure Elucidation of Analogues
The core structure of this compound, a dihydroisocoumarin, has been the subject of various functional group modifications to explore the synthesis of novel analogues with potentially enhanced biological activities. These modifications primarily target the hydroxyl and methoxy groups on the benzopyran core and the pendant phenyl ring.
Key analogues of this compound have been isolated from natural sources, particularly Agrimonia pilosa, and their structures have been elucidated. nih.govnih.gov These include compounds where functional groups have been naturally modified. For instance, desmethylthis compound is an analogue where the methoxy group at the C-4′ position of the phenyl ring is replaced by a hydroxyl group. nih.govnih.gov
Another common modification is glycosylation, where a sugar moiety is attached to the this compound core, typically at one of the hydroxyl groups. Examples of such analogues include:
This compound-6-O-β-d-glucopyranoside : A glucose molecule is attached at the C-6 hydroxyl position. nih.govnih.govresearchgate.net
Desmethylthis compound-6-O-β-d-glucopyranoside : A glucose molecule is attached to the C-6 hydroxyl group of desmethylthis compound. nih.govnih.gov
(3S)-Agrimonolide-6-(6''-galloyl)-O-β-D-glucopyranoside : A more complex glycoside where a galloyl group is attached to the glucose moiety at the C-6 position of this compound. researchgate.net
The structural elucidation of these and other novel derivatives relies heavily on modern spectroscopic techniques. ru.nlmaas.edu.mm The standard methods for confirming the chemical structures of these analogues involve a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC) and mass spectrometry (MS). nih.govnih.govmaas.edu.mm Advanced techniques like Infrared Ion Spectroscopy (IRIS) are also being employed for the reference-free structural identification of chemical derivatives. ru.nl
Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues correlates with their biological functions. ontosight.ai These investigations help in identifying the key structural features necessary for activity and guide the design of new, more potent compounds. ontosight.aiacs.org
Identification of Structural Moieties Critical for Biological Efficacy
SAR studies have pinpointed several structural features of the this compound family that are critical for their biological effects, such as α-glucosidase inhibition and anti-inflammatory activity.
The Isocoumarin Aglycone Core : For α-glucosidase inhibitory (AGI) activity, the basic isocoumarin structure without a sugar attachment (aglycone) is essential. Both this compound and desmethylthis compound, which are aglycones, exhibit strong AGI activity. nih.govnih.gov In contrast, their glycoside forms, such as this compound-6-O-β-d-glucopyranoside, show significantly weaker activity. nih.govnih.gov This suggests that the presence of a bulky glycoside group at the C-6 position hinders the interaction with the enzyme's active site.
Hydroxyl and Methoxy Groups : The nature of the substituent on the phenyl ring plays a significant role. For AGI activity, desmethylthis compound (with a hydroxyl group at C-4′) was found to be a potent inhibitor. nih.govnih.gov This indicates that a free hydroxyl group at this position is favorable for this specific activity compared to the methoxy group present in this compound. The two phenolic hydroxyls on the benzopyran ring are also considered important for the compound's various pharmacological activities, including its antioxidant properties. researchgate.netmdpi.com
The table below summarizes the α-glucosidase inhibitory activity of this compound and its derivatives, highlighting the importance of the aglycone structure.
| Compound | Type | IC₅₀ (µM) for α-Glucosidase Inhibition | Reference(s) |
| This compound | Aglycone | 24.2 | nih.gov, nih.gov |
| Desmethylthis compound | Aglycone | 37.4 | nih.gov, nih.gov |
| This compound-6-O-β-d-glucopyranoside | Glycoside | Weak Activity | nih.gov, nih.gov |
| Desmethylthis compound-6-O-β-d-glucopyranoside | Glycoside | Weak Activity | nih.gov, nih.gov |
Biosynthetic Pathways and Metabolic Engineering of Agrimonolide
Elucidation of Putative Biosynthetic Precursors and Intermediate Metabolites
The biosynthesis of agrimonolide (B1665657) is believed to follow the polyketide pathway, a common route for the formation of isocoumarins in both fungi and plants. mdpi.comnih.govrsc.org Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgplos.org The process begins with a starter unit, typically acetyl-CoA, which is sequentially condensed with extender units, most commonly malonyl-CoA. wikipedia.orgnih.gov
Based on the chemical structure of this compound, a putative biosynthetic pathway can be proposed:
Polyketide Chain Formation: The core isocoumarin (B1212949) scaffold is likely assembled from a pentaketide (B10854585) intermediate. mdpi.com This process would start with one molecule of a starter unit, such as acetyl-CoA, followed by the iterative addition of four molecules of the extender unit, malonyl-CoA, catalyzed by a Type I PKS. wikipedia.orgnih.gov
Side Chain Precursor Synthesis: The 2-(4-methoxyphenyl)ethyl side chain is not formed via the polyketide pathway. It is likely derived from the shikimate pathway, which produces aromatic amino acids. Phenylalanine or tyrosine would serve as the precursor, undergoing modifications such as decarboxylation, reduction, and O-methylation to form the 4-methoxyphenylethyl moiety.
Hybrid Assembly: The pre-formed polyketide chain and the phenylpropanoid-derived side chain are condensed to form a key intermediate.
Cyclization and Tailoring: The linear hybrid molecule undergoes intramolecular cyclization to form the characteristic 3,4-dihydro-1H-2-benzopyran-1-one (dihydroisocoumarin) ring system. Subsequent tailoring reactions, such as reductions and hydroxylations catalyzed by enzymes like ketoreductases and monooxygenases, would establish the final structure of this compound.
The key metabolic intermediates in this proposed pathway are neither the initial substrates nor the final product. actascientific.com They include the linear polyketide chain, the aromatic side-chain precursor, and various cyclized and functionalized dihydroisocoumarin derivatives leading to this compound.
Table 1: Putative Precursors and Intermediates in this compound Biosynthesis
| Molecule Type | Name | Putative Role |
|---|---|---|
| Starter Unit | Acetyl-CoA | Initiates polyketide chain synthesis. wikipedia.org |
| Extender Unit | Malonyl-CoA | Provides two-carbon units for polyketide chain elongation. nih.gov |
| Side Chain Precursor | L-Phenylalanine / L-Tyrosine | Origin of the 2-(4-methoxyphenyl)ethyl side chain via the shikimate pathway. |
| Intermediate | Linear Pentaketide | The uncyclized backbone of the isocoumarin core. mdpi.com |
| Intermediate | Dihydroisocoumarin scaffold | The core ring structure formed after cyclization. mdpi.com |
Identification and Characterization of Key Enzymes in this compound Biosynthesis
The biosynthesis of a complex natural product like this compound is a multi-step process, each step governed by a specific enzyme. The identification of these enzymes is critical for any future metabolic engineering efforts.
The enzymatic machinery for this compound biosynthesis, while not yet fully characterized, is predicted to involve several key enzyme families based on known polyketide and isocoumarin biosynthetic pathways. mdpi.comnih.gov
Polyketide Synthase (PKS): A Type I PKS is the central enzyme responsible for assembling the polyketide backbone. plos.org These large, modular enzymes contain multiple domains, including a ketosynthase (KS) for condensation, an acyltransferase (AT) for selecting extender units, and an acyl carrier protein (ACP) to hold the growing chain. nih.govsemanticscholar.org
Cyclases/Thioesterases (TE): A specialized domain within the PKS, often a thioesterase (TE) domain, typically catalyzes the release and cyclization of the completed polyketide chain to form the lactone ring of the isocoumarin structure. wikipedia.org
Tailoring Enzymes: After the core scaffold is formed, a series of tailoring enzymes modify it to produce the final this compound molecule. These are predicted to include:
O-Methyltransferase (OMT): Responsible for adding the methyl group to the phenyl side chain precursor.
Hydroxylases/Monooxygenases: Likely cytochrome P450-dependent monooxygenases that install the hydroxyl groups at positions C-6 and C-8 of the isocoumarin ring.
Reductases: Enzymes such as ketoreductases (KRs) and enoylreductases (ERs) within the PKS module are responsible for the reduction of keto groups and double bonds during chain elongation, leading to the specific stereochemistry of the final product. semanticscholar.org
Identifying the genes that encode the biosynthetic enzymes is a crucial step toward understanding and manipulating the production of this compound. Modern genomic and transcriptomic approaches are powerful tools for this purpose. Genetic screening of traditional Chinese medicinal herbs, including Agrimonia pilosa, has confirmed the presence of PKS genes, indicating the genetic foundation for polyketide synthesis exists within the plant. plos.orgfrontiersin.org
Transcriptome analysis, which involves sequencing all expressed RNA in a specific tissue or under certain conditions, can provide a snapshot of gene activity. By comparing the transcriptomes of high- and low-agrimonolide-producing tissues or plants, researchers can identify candidate genes whose expression levels correlate with this compound accumulation. tandfonline.commdpi.com Techniques like quantitative real-time PCR (qRT-PCR) can then be used to validate the expression patterns of these candidate genes, such as those for PKSs and tailoring enzymes. tandfonline.com Although a complete gene cluster for this compound has not yet been reported, these methods represent the standard approach for its discovery.
Strategies for Metabolic Engineering to Enhance this compound Production
Metabolic engineering aims to modify an organism's genetic and regulatory processes to increase the production of a desired compound. researchgate.net Given the low natural abundance of this compound, such strategies are essential for its sustainable and large-scale production.
Plant cell culture is a promising biotechnological platform for producing valuable secondary metabolites, offering a controlled environment independent of geographical or seasonal constraints. researchgate.netfrontiersin.org Several strategies can be employed to enhance the yield of this compound in Agrimonia pilosa cell cultures:
Optimization of Culture Conditions: Systematically adjusting media components (nutrients, vitamins, plant growth regulators), pH, and temperature can significantly impact cell growth and metabolite production. frontiersin.org
Elicitation: The application of elicitors (biotic or abiotic stressors) can trigger plant defense responses, often leading to a significant increase in the synthesis of secondary metabolites. researchgate.net For example, jasmonic acid or fungal extracts could potentially upregulate the this compound biosynthetic pathway.
Precursor Feeding: Supplying the culture medium with biosynthetic precursors, such as phenylalanine or tyrosine for the side chain, could bypass potential rate-limiting steps and boost final product yield.
Scale-Up in Bioreactors: For commercial production, suspension cultures can be scaled up in large bioreactors, allowing for precise control over process parameters and leading to higher biomass and product yields. nih.govmdpi.com
Table 2: Potential Elicitors for Enhanced this compound Production in Plant Cell Culture
| Elicitor Type | Example | Mechanism of Action |
|---|---|---|
| Biotic | Fungal Cell Wall Extracts | Mimic pathogen attack, inducing plant defense pathways which include secondary metabolite production. researchgate.net |
| Abiotic | Heavy Metals (e.g., Cu²⁺, Cd²⁺) | Induce oxidative stress, which can trigger protective metabolic responses. researchgate.net |
| Hormonal | Jasmonic Acid, Salicylic Acid | Key signaling molecules in plant defense and stress responses that regulate biosynthetic gene expression. researchgate.net |
A powerful metabolic engineering strategy involves transferring the entire biosynthetic pathway for a plant natural product into a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. frontiersin.orgnih.gov These microbes offer rapid growth, simple and low-cost culture conditions, and well-established genetic tools. frontiersin.orgresearchgate.net
The heterologous production of this compound would involve several key steps:
Gene Cluster Identification: The complete set of genes responsible for this compound biosynthesis must first be identified from the A. pilosa genome or transcriptome.
Gene Cloning and Host Engineering: The identified genes would be cloned into an expression vector and introduced into the chosen microbial host. A significant challenge is ensuring the functional expression of plant enzymes, particularly large PKSs, in a prokaryotic or simple eukaryotic host. frontiersin.org
Precursor Supply Enhancement: The host's metabolism would need to be engineered to increase the intracellular pools of necessary precursors, such as acetyl-CoA, malonyl-CoA, and potentially L-tyrosine or L-phenylalanine, to support high-level production. frontiersin.org
Process Optimization: Fermentation conditions for the engineered microbe would be optimized to maximize the yield of this compound.
While the heterologous biosynthesis of this compound has not yet been reported, the successful production of other complex polyketides in engineered microbes demonstrates the feasibility of this approach for creating a sustainable and scalable source of this valuable compound. frontiersin.orgfrontiersin.org
Mechanistic Biological Investigations of Agrimonolide Action in Experimental Models
Molecular Targets and Binding Mechanisms of Agrimonolide (B1665657)
This compound interacts with several molecular targets, including receptors and enzymes, to exert its biological effects. These interactions range from antagonistic binding to the modulation of enzymatic activity, highlighting its multi-target profile.
Studies have identified this compound as a potential antagonist of the α1A adrenergic receptor. encyclopedia.pubchemfaces.comrsc.org This was demonstrated using a Sprague-Dawley rat prostate cell membrane chromatography method coupled with high-performance liquid chromatography/mass spectrometry (HPLC/MS). chemfaces.comrsc.org This online screening method successfully identified this compound as the active compound from agrimony that binds to the α1 adrenergic receptor. chemfaces.comrsc.org The antagonism of α1-adrenergic receptors, which are involved in smooth muscle contraction, is a mechanism of action for drugs used in conditions like benign prostatic hypertrophy. nih.gov
This compound has been shown to modulate the activity of several key enzymes implicated in various pathological processes.
Stearoyl-CoA Desaturase-1 (SCD1): In ovarian cancer cells, this compound has been found to target and inhibit SCD1, an enzyme crucial for converting saturated fatty acids into monounsaturated fatty acids. researchgate.netnih.govmdpi.com Bioinformatic predictions and molecular docking studies support a direct interaction between this compound and SCD1, with a calculated binding energy of -8.21 kcal/mol. researchgate.netnih.govresearchgate.net The inhibition of SCD1 by this compound in ovarian cancer cells leads to the induction of both apoptosis and ferroptosis, a form of iron-dependent cell death. researchgate.netnih.gov Overexpression of SCD1 was shown to attenuate the anti-cancer effects of this compound, further confirming it as a direct target. researchgate.netnih.gov
α-Glucosidase: this compound exhibits potent inhibitory activity against α-glucosidase, an intestinal enzyme that breaks down carbohydrates into glucose. nih.gov By inhibiting this enzyme, this compound can delay glucose absorption, which is a key strategy in managing postprandial hyperglycemia. mdpi.com In a comparative study, this compound showed strong α-glucosidase inhibitory activity with an IC50 value of 24.2 µM. nih.gov Kinetic analysis revealed that this compound acts as a non-competitive inhibitor of α-glucosidase. nih.gov
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has demonstrated significant anti-inflammatory effects by downregulating the expression of iNOS and COX-2. nih.govresearchgate.net These two enzymes are key mediators of the inflammatory response. researchgate.net Pre-treatment with this compound was found to significantly reduce the protein expression of both iNOS and COX-2 in these inflammatory models. nih.govresearchgate.net
Table 1: Enzyme Modulation by this compound
| Enzyme | Model System | Effect | Inhibition Type | Reference |
|---|---|---|---|---|
| SCD1 | Ovarian Cancer Cells (A2780, SKOV-3) | Inhibition | Direct Binding | researchgate.netnih.gov |
| α-Glucosidase | In vitro enzymatic assay | Inhibition (IC50 = 24.2 µM) | Non-competitive | nih.gov |
| iNOS | LPS-stimulated Macrophages (RAW 264.7) | Downregulation of expression | - | nih.govresearchgate.net |
While direct studies on this compound's perturbation of protein-protein interactions are emerging, its influence on signaling pathways suggests such a role. For instance, its ability to induce the nuclear translocation of Nrf2 implies a disruption of the Nrf2-Keap1 interaction. nih.govnih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. nih.gov this compound treatment leads to the suppression of Keap1, allowing Nrf2 to translocate to the nucleus. researchgate.netnih.govnih.gov
This compound's Influence on Intracellular Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways involved in cellular stress responses, inflammation, and survival.
A significant mechanism of action for this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govnih.gov This pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com
Nrf2 Activation: In HepG2 liver cells, this compound was shown to induce the nuclear translocation of Nrf2. researchgate.netnih.gov This activation of Nrf2 is achieved, at least in part, through the suppression of its cytoplasmic inhibitor, Keap1. nih.govnih.gov
Antioxidant Enzyme Expression: The activation of Nrf2 leads to the upregulation of several phase II detoxifying and antioxidant enzymes. researchgate.netnih.gov A key enzyme induced by this compound is heme oxygenase-1 (HO-1). researchgate.netnih.govnih.gov The induction of HO-1 by this compound has been demonstrated through both Western blotting and luciferase assays. nih.govnih.gov Increased HO-1 expression contributes to the cytoprotective effects against oxidative stress. nih.gov Furthermore, this compound has been shown to elevate the activity of other antioxidant enzymes like superoxide (B77818) dismutase (SOD). researchgate.net
The mitogen-activated protein kinase (MAPK) pathways, which include p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govcreativebiolabs.net this compound has been found to modulate these pathways in various experimental models.
p38 MAPK: this compound's regulation of the p38 MAPK pathway appears to be context-dependent. In the context of Nrf2 activation in HepG2 cells, this compound significantly attenuates the expression of p38 MAPK, which contributes to the nuclear translocation of Nrf2 and subsequent HO-1 induction. researchgate.netnih.govnih.gov Conversely, in LPS-stimulated macrophages, this compound inhibits the activation of p38, which is involved in the inflammatory response. nih.gov
ERK and JNK: In HepG2 cells, this compound has been observed to activate the ERK signaling pathway, which contributes to Nrf2 activation. researchgate.netnih.gov In the context of inflammation in LPS-stimulated macrophages, this compound was found to inhibit the activation of JNK. nih.gov The regulation of these kinases is a key mechanism by which this compound exerts its anti-inflammatory and cytoprotective effects. nih.govresearchgate.net
Table 2: this compound's Effect on Intracellular Signaling Pathways
| Pathway | Key Proteins | Model System | Effect of this compound | Reference |
|---|---|---|---|---|
| Nrf2-ARE | Nrf2, Keap1, HO-1, SOD | HepG2 Cells | Activation of Nrf2, Suppression of Keap1, Upregulation of HO-1 and SOD | researchgate.netnih.govnih.gov |
| MAPK | p38 | HepG2 Cells | Attenuation of expression | researchgate.netnih.govnih.gov |
| MAPK | p38 | LPS-stimulated Macrophages | Inhibition of activation | nih.gov |
| MAPK | ERK | HepG2 Cells | Activation | researchgate.netnih.gov |
Impact on PI3K/AKT/mTOR Pathway
This compound has been shown to exert its anti-cancer effects in certain models by modulating the PI3K/AKT/mTOR signaling pathway. nih.govoncotarget.com This pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers. oncotarget.com
In studies on colon cancer cells, this compound treatment led to the inactivation of the PI3K/AKT/mTOR pathway. dovepress.comnih.gov This was evidenced by a significant reduction in the phosphorylation levels of key proteins in the pathway, including PI3K, AKT, and mTOR. nih.gov The inactivation of this pathway by this compound is significant because the activation of PI3K/AKT/mTOR can trigger the expression of downstream targets like Cyclin D1 and C-Myc, which in turn promote malignant cell cycle progression. dovepress.com By inhibiting this pathway, this compound effectively suppressed the expression of these downstream proteins. dovepress.comnih.gov
Furthermore, research on non-small cell lung cancer (NSCLC) has also demonstrated that this compound can block the mTOR signaling pathway. rjraap.combenthamdirect.comnih.gov This inhibition was associated with the induction of ferroptosis, a form of iron-dependent programmed cell death. rjraap.combenthamdirect.comnih.gov The inhibitory effects of this compound on NSCLC cell proliferation and metastasis were partially reversed by an mTOR agonist, further confirming the role of mTOR signaling in this compound's mechanism of action. rjraap.combenthamdirect.com
The table below summarizes the observed effects of this compound on the PI3K/AKT/mTOR pathway in different cancer cell lines.
| Cell Line | Cancer Type | Observed Effects on PI3K/AKT/mTOR Pathway | Key Downstream Targets Affected | Reference |
| HCT-116 | Colon Cancer | Inactivation of PI3K/AKT/mTOR pathway; Decreased phosphorylation of PI3K, AKT, and mTOR. | Downregulation of C-Myc and Cyclin D1. | dovepress.comnih.gov |
| A549 | Non-Small Cell Lung Cancer | Blockade of the mTOR signaling pathway. | Not specified. | rjraap.combenthamdirect.com |
Control of JAK-STAT and NF-κB Activation
This compound demonstrates significant control over the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and nuclear factor-kappa B (NF-κB) signaling pathways, both of which are pivotal in regulating inflammatory responses. nih.govresearchgate.net
In lipopolysaccharide (LPS)-stimulated macrophages, a model for inflammation, this compound has been shown to inhibit the activation of the JAK-STAT pathway. nih.govresearchgate.net Specifically, it reduces the phosphorylation of JAK1, STAT1, and STAT3. mdpi.com This inhibition is a key part of its anti-inflammatory mechanism. nih.govmdpi.com Similarly, in a mouse model of colitis, this compound was found to suppress the JAK2/STAT3 signaling pathway, contributing to the alleviation of colonic inflammation. nih.govresearchgate.net
This compound also exerts a strong inhibitory effect on the NF-κB pathway. nih.govresearchgate.net It has been observed to inhibit the DNA binding activity of the NF-κB p65 subunit and the phosphorylation of IκBα, an inhibitor of NF-κB. mdpi.com This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. researchgate.net The anti-inflammatory effects of this compound are attributed, at least in part, to the suppression of both the JAK-STAT and NF-κB signaling pathways. nih.gov
The table below details the specific effects of this compound on the JAK-STAT and NF-κB pathways.
| Experimental Model | Key Pathway(s) Affected | Specific Molecular Targets | Observed Outcome | Reference |
| LPS-stimulated RAW 264.7 macrophages | JAK-STAT, NF-κB | Decreased phosphorylation of JAK1, STAT1, STAT3; Inhibition of NF-κB p65 DNA binding and IκBα phosphorylation. | Reduced production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (iNOS, COX-2). | nih.govmdpi.com |
| DSS-induced colitis in mice | JAK2/STAT3, Notch | Suppression of JAK2/STAT3 signaling. | Rebalancing of Th17/Treg cell homeostasis and alleviation of colitis. | nih.gov |
This compound's Effects on Cellular Processes in In Vitro Models
Regulation of Cell Cycle Progression and Apoptosis Induction
This compound has been found to regulate cell cycle progression and induce apoptosis in various cancer cell lines. dovepress.commdpi.com In human gastric cancer AGS cells, this compound treatment led to an arrest in the G1 phase of the cell cycle. mdpi.com Specifically, treatment with 40 µM of this compound increased the percentage of cells in the G0/G1 phase to 82.7% and decreased the percentage in the G2/M phase to 9.0%. mdpi.com This cell cycle arrest prevents cancer cells from proceeding to the DNA synthesis (S) and mitosis (M) phases, thereby inhibiting their proliferation.
In addition to cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death. dovepress.comresearchgate.netnih.gov In ovarian cancer cell lines (A2780 and SKOV-3) and colon cancer cells (HCT-116), this compound treatment resulted in a dose-dependent increase in the rate of apoptosis. dovepress.commdpi.com This apoptotic induction is mediated through the intrinsic, or mitochondrial, pathway. mdpi.com this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. dovepress.commdpi.com This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioners of apoptosis. researchgate.net Specifically, this compound treatment leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9. mdpi.com
The table below summarizes the effects of this compound on cell cycle and apoptosis in different cancer cell lines.
| Cell Line | Cancer Type | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Changes | Reference |
| AGS | Gastric Cancer | G1 phase arrest. | Induction of apoptosis. | Increased Bax/Bcl-2 ratio, activation of cleaved caspase-3. | mdpi.comresearchgate.net |
| A2780 & SKOV-3 | Ovarian Cancer | Not specified. | Dose-dependent promotion of apoptosis. | Cleavage of caspase-3 and caspase-9. | mdpi.comresearchgate.netnih.gov |
| HCT-116 | Colon Cancer | Not specified. | Induction of apoptosis. | Upregulation of Caspase-3 and Bax, downregulation of Bcl-2. | dovepress.com |
| A549 | Non-Small Cell Lung Cancer | Cell cycle arrest. | Not specified. | Not specified. | rjraap.comnih.gov |
Modulation of Cellular Proliferation, Migration, and Invasion Phenotypes
This compound has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of various cancer cells in vitro. dovepress.comresearchgate.netnih.gov In ovarian cancer cell lines A2780 and SKOV-3, this compound inhibited proliferation in a dose-dependent manner. researchgate.netnih.gov Similarly, in colon cancer HCT-116 cells and non-small cell lung cancer A549 cells, this compound treatment markedly weakened cell viability and proliferation. nih.govdovepress.comrjraap.com
Beyond inhibiting proliferation, this compound also curtails the metastatic potential of cancer cells by impeding their migration and invasion. dovepress.comresearchgate.netnih.gov Studies using Transwell assays and wound healing assays have shown that this compound significantly suppresses the migratory and invasive capabilities of ovarian and colon cancer cells. dovepress.comresearchgate.netnih.gov In non-small cell lung cancer cells, this compound was also found to suppress metastasis. rjraap.comnih.gov This modulation of aggressive cancer phenotypes highlights the potential of this compound as an anti-metastatic agent.
The table below provides a summary of the modulatory effects of this compound on cellular phenotypes in different cancer models.
| Cell Line(s) | Cancer Type | Effect on Proliferation | Effect on Migration | Effect on Invasion | Reference |
| A2780, SKOV-3 | Ovarian Cancer | Dose-dependent inhibition. | Inhibition. | Inhibition. | researchgate.netnih.gov |
| HCT-116 | Colon Cancer | Weakened viability and proliferation. | Weakened migration. | Weakened invasion. | nih.govdovepress.com |
| A549 | Non-Small Cell Lung Cancer | Inhibition. | Suppression of metastasis. | Suppression of metastasis. | rjraap.comnih.gov |
| AGS | Gastric Cancer | High anti-proliferation effect. | Not specified. | Not specified. | researchgate.net |
Induction of Ferroptosis and Related Pathways (e.g., SCD1, SLC7A11, GPX4)
In addition to apoptosis, this compound has been identified as an inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. researchgate.netnih.gov This has been particularly studied in ovarian and non-small cell lung cancer cells. rjraap.combenthamdirect.comresearchgate.netnih.gov
The induction of ferroptosis by this compound is evidenced by several key biochemical markers. researchgate.netnih.gov In ovarian cancer cells, this compound treatment leads to an increase in reactive oxygen species (ROS), total iron, and ferrous iron (Fe²⁺). researchgate.netnih.gov Concurrently, it downregulates the expression of key ferroptosis defense proteins, including Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione (B108866) Peroxidase 4 (GPX4). researchgate.netnih.govnih.gov SLC7A11 is a component of the cystine/glutamate antiporter system (system Xc-), which is crucial for the synthesis of glutathione (GSH), a major cellular antioxidant. mdpi.com GPX4, in turn, uses GSH to detoxify lipid peroxides, thereby protecting cells from ferroptosis. mdpi.com
A key target of this compound in the induction of ferroptosis appears to be Stearoyl-CoA Desaturase 1 (SCD1). researchgate.netnih.govnih.gov SCD1 is an enzyme that converts saturated fatty acids into monounsaturated fatty acids, and its inhibition can promote ferroptosis. researchgate.netnih.gov this compound has been shown to directly target and downregulate SCD1 in ovarian cancer cells. researchgate.netnih.gov Overexpression of SCD1 was found to attenuate the effects of this compound on both apoptosis and ferroptosis, confirming SCD1 as a critical mediator of this compound's action. researchgate.netnih.gov The mechanism appears to involve the modulation of the SCD1/SLC7A11/GPX4 axis. nih.gov
The table below summarizes the findings related to this compound-induced ferroptosis.
| Cell Line(s) | Cancer Type | Key Markers of Ferroptosis | Effect on Related Proteins | Proposed Mechanism | Reference |
| A2780, SKOV-3 | Ovarian Cancer | Increased ROS, total iron, and Fe²⁺. | Downregulation of SLC7A11 and GPX4; Downregulation of SCD1. | Targeting SCD1, leading to modulation of the SCD1/SLC7A11/GPX4 axis. | researchgate.netnih.govnih.gov |
| A549 | Non-Small Cell Lung Cancer | Induction of ferroptosis; Increased lipid peroxidation and Fe²⁺. | Not specified. | Blockade of the mTOR signaling pathway. | rjraap.combenthamdirect.comnih.gov |
Mitigation of Oxidative Stress and DNA Damage
This compound has demonstrated protective effects against oxidative stress and DNA damage in certain cellular models. nih.govmetabolomics.se Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to damage of cellular components, including DNA. nih.gov
In HepG2 liver cells subjected to oxidative stress, this compound exhibited considerable protective activity against oxidative DNA damage. nih.govmetabolomics.se This protective effect is linked to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. mdpi.comnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. nih.gov this compound was shown to induce the expression of heme oxygenase-1 (HO-1), a downstream target of Nrf2, by promoting the nuclear translocation of Nrf2. mdpi.comnih.gov This activation of the Nrf2/antioxidant response element (ARE) pathway enhances the cell's capacity to counteract oxidative insults. mdpi.comnih.gov
Furthermore, the protective mechanism of this compound against oxidative stress also involves the modulation of MAPK (mitogen-activated protein kinase) signaling pathways. mdpi.com It has been observed to inhibit the phosphorylation of p38 MAPK, which can contribute to its cytoprotective effects. mdpi.comnih.gov
The table below outlines the observed effects of this compound on oxidative stress and DNA damage.
| Cell Line | Experimental Condition | Protective Effects | Key Mechanistic Insights | Reference |
| HepG2 | H₂O₂-induced oxidative stress | Protection against oxidative DNA damage. | Activation of Nrf2/ARE pathway; Induction of HO-1 expression; Inhibition of p38 MAPK phosphorylation. | mdpi.comnih.gov |
Molecular Responses in Insulin-Resistant Cell Lines (e.g., HepG2 cells)
This compound has demonstrated potential for regulating glucose metabolism in insulin-resistant HepG2 liver cells. chemfaces.comtargetmol.commdpi.com Studies show that this compound, along with its derivative desmethylthis compound, can effectively increase insulin-mediated glycogen (B147801) levels in these hepatocytes. chemfaces.comtargetmol.com This suggests a significant role in managing glucose metabolism in insulin-resistant conditions. chemfaces.com
In insulin-resistant HepG2 cells, this compound has been observed to stimulate glucose uptake, showing activity comparable to the well-known anti-diabetic drug, metformin. dbpia.co.krresearchgate.net This effect is attributed to its influence on key enzymes involved in glucose metabolism. chemfaces.commdpi.com Specifically, this compound significantly enhances the activity of glucokinase (GK), an enzyme crucial for glucose phosphorylation, and reduces the activity of glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), both of which are involved in gluconeogenesis. chemfaces.commdpi.com At a concentration of 20 µM, this compound was found to elevate hepatic glucokinase activity to 3.0 U/min/mg protein. chemfaces.commdpi.com
Furthermore, this compound has been shown to possess hepatoprotective properties in HepG2 cells, related to its antioxidant effects and ability to scavenge free radicals. mdpi.comnih.gov It has demonstrated a protective effect against H₂O₂-induced oxidative DNA damage in a dose-dependent manner. nih.gov The molecular mechanisms underlying these effects involve the activation of the Nrf2 pathway and the JNK and ERK MAP kinase pathways, which are critical for the expression of antioxidant response elements. nih.gov
Table 1: Effect of this compound on Key Regulators of Glucose Metabolism in Insulin-Resistant HepG2 Cells
| Target Enzyme/Process | Effect of this compound | Molecular Pathway | Reference |
| Glucose Uptake | Increased | Comparable to metformin | dbpia.co.krresearchgate.net |
| Glycogen Level | Increased (insulin-mediated) | - | chemfaces.comtargetmol.com |
| Glucokinase (GK) Activity | Significantly Increased | - | chemfaces.commdpi.com |
| Glucose-6-Phosphatase (G6Pase) Activity | Significantly Reduced | - | chemfaces.commdpi.com |
| Phosphoenolpyruvate Carboxykinase (PEPCK) Activity | Significantly Reduced | - | chemfaces.commdpi.com |
| Oxidative DNA Damage | Inhibited | Nrf2, JNK, ERK | nih.gov |
| Intracellular ROS | Reduced | - | nih.gov |
Anti-inflammatory Mechanisms in Macrophage Models
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways in macrophage models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govresearchgate.net Its action primarily involves the suppression of pro-inflammatory mediators and the signaling cascades that regulate their production. nih.gov
A primary mechanism of this compound's anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov In LPS-stimulated macrophages, this compound prevents the activation of NF-κB, a key transcription factor for inflammatory genes. researchgate.net This is achieved by reducing the phosphorylation of critical molecules in the NF-κB pathway, including IκB kinase (IKKα/β), the inhibitor of NF-κB (IκBα), and the p65 subunit of NF-κB. nih.gov
In addition to the NF-κB pathway, this compound also suppresses the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. targetmol.comnih.gov It has been shown to inhibit the LPS-induced activation of JAK-STATs and the phosphorylation of JNK and p38 MAPKs. nih.gov By downregulating these pathways, this compound effectively reduces the expression and production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.netnih.gov
Furthermore, this compound attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. nih.govresearchgate.net This leads to a reduction in the production of nitric oxide (NO), a significant inflammatory mediator. researchgate.netmdpi.com
Table 2: Anti-inflammatory Effects of this compound in Macrophage Models
| Target Molecule/Pathway | Effect of this compound | Cell Model | Reference |
| NF-κB Pathway | Inhibited | RAW 264.7 | nih.govresearchgate.netnih.gov |
| p-IKKα/β, p-IκBα, p-p65 | Reduced | - | nih.gov |
| JAK/STAT Pathway | Suppressed | RAW 264.7 | targetmol.comnih.gov |
| p38 MAPK Pathway | Suppressed | RAW 264.7 | targetmol.comnih.gov |
| JNK Activation | Inhibited | RAW 264.7 | nih.gov |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced | RAW 264.7 | nih.govresearchgate.netnih.gov |
| iNOS and COX-2 Expression | Attenuated | RAW 264.7 | nih.govresearchgate.net |
| Nitric Oxide (NO) Production | Reduced | RAW 264.7 | researchgate.netmdpi.com |
This compound's Activity in Pre-clinical In Vivo Animal Models
Evaluation of this compound in Disease-Specific Animal Models (e.g., xenograft models for cancer)
Pre-clinical studies using animal models have begun to explore the therapeutic potential of this compound in various diseases, including cancer. In the context of non-small cell lung cancer (NSCLC), this compound has been shown to inhibit malignant progression and induce a form of iron-dependent cell death known as ferroptosis. eco-vector.com The underlying mechanism for this anti-cancer activity is reported to be the blockade of the mTOR signaling pathway. eco-vector.com
In models of inflammatory diseases, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, this compound has demonstrated significant protective effects. nih.govresearchgate.net Pretreatment with this compound was found to alleviate the symptoms and pathological damage associated with colitis. researchgate.net This was achieved by modulating the balance of T helper 17 (Th17) cells and regulatory T (Treg) cells. nih.govresearchgate.net Specifically, this compound administration led to a decrease in the ratio of Th17 cells and an increase in the frequency of colonic Treg cells, both in vivo and in vitro. researchgate.net
Analysis of Pharmacodynamic Endpoints and Molecular Biomarkers in Animal Tissues
In animal models of colitis, the administration of this compound resulted in a notable reduction of inflammatory markers in the colonic tissue. nih.gov The secretion and mRNA expression levels of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, were significantly suppressed in mice pretreated with this compound. nih.gov
Furthermore, molecular analysis of the colonic tissues from these animals revealed that this compound inhibited key inflammatory signaling pathways. nih.govresearchgate.net The phosphorylation levels of IKKα/β, IκBα, and p65, which are central components of the NF-κB pathway, were significantly reduced. nih.gov Additionally, this compound treatment led to decreased expression and phosphorylation of proteins in the Notch and JAK2/STAT3 signaling pathways, including Notch1, p-JAK2, and p-STAT3. nih.govresearchgate.net Immunofluorescence assays confirmed the reduced protein expression of Notch1 and STAT3 in the colonic tissue of this compound-treated mice. nih.gov These findings highlight the compound's ability to modulate key molecular biomarkers of inflammation in vivo.
Table 3: Summary of this compound's In Vivo Activity and Molecular Biomarkers
| Disease Model | Key Findings | Molecular Biomarkers Modulated | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Inhibited malignant progression, induced ferroptosis | mTOR signaling pathway | eco-vector.com |
| DSS-induced Colitis | Alleviated colitis symptoms and damage, modulated Th17/Treg balance | IL-1β, TNF-α, IL-6, p-IKKα/β, p-IκBα, p-p65, Notch1, p-JAK2, p-STAT3 | nih.govresearchgate.net |
Analytical Methodologies for Agrimonolide Quantification and Characterization
Chromatographic Techniques for Agrimonolide (B1665657) Analysis
Chromatographic methods are fundamental for the isolation and analysis of this compound from complex plant extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. Coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), HPLC offers a reliable and robust method for determining the concentration of this compound in herbal extracts and preparations spkx.net.cnnih.gov.
The separation is typically achieved using reversed-phase columns, such as a C18 column spkx.net.cn. The mobile phase often consists of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, frequently acidified with a small amount of acid (e.g., acetic or formic acid) to improve peak shape and resolution spkx.net.cnresearchgate.net.
DAD and UV detectors are well-suited for the analysis of this compound due to the presence of a chromophore in its molecular structure, which allows it to absorb light in the UV-visible spectrum. The detection wavelength is selected based on the UV absorption maxima of this compound to ensure maximum sensitivity. For instance, a detection wavelength of 320 nm has been utilized in the analysis of compounds from Agrimonia pilosa spkx.net.cn. The use of a DAD provides additional spectral information, which can aid in peak identification and purity assessment by comparing the recorded spectrum with that of a reference standard nih.gov.
The table below summarizes typical parameters used in HPLC methods for the analysis of compounds in Agrimonia pilosa, including this compound.
| Parameter | Details | Source |
| Column | Phenomenex C18 (150 mm × 4.6 mm, 5 μm) | spkx.net.cn |
| Mobile Phase | Methanol and 0.1% acetic acid (gradient elution) | spkx.net.cn |
| Flow Rate | 0.8 mL/min | spkx.net.cn |
| Detection | UV at 320 nm | spkx.net.cn |
| Column Temperature | 35 °C | spkx.net.cn |
This table is interactive. Users can sort and filter the data.
While HPLC is the predominant technique for this compound analysis, Gas Chromatography (GC) presents a potential alternative, particularly when coupled with mass spectrometry (GC-MS). GC is highly effective for the separation and analysis of volatile and semi-volatile compounds sigmaaldrich.com. Given that this compound is a derivative of isocoumarin (B1212949), the applicability of GC can be inferred from studies on similar coumarin compounds nih.govnih.govnist.gov.
For GC analysis, derivatization may be necessary to increase the volatility and thermal stability of this compound, as it contains polar hydroxyl groups. The separation is achieved based on the compound's boiling point and polarity as it interacts with the stationary phase within the GC column sigmaaldrich.com. GC-MS can provide both quantitative data and mass spectra for structural confirmation nih.govlibretexts.org. Although direct applications of GC for this compound are not extensively documented in the current literature, its use for analyzing related coumarins in various products suggests its potential utility in specific research contexts nih.govnih.gov.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative screening of plant extracts and for assessing the purity of isolated compounds nih.govresearchgate.netmdpi.com. In the context of this compound, TLC is often employed as an initial step to screen extracts of Agrimonia pilosa for its presence and to guide the fractionation process during isolation nih.gov.
Preparative TLC has been utilized for the purification of this compound from complex fractions nih.gov. The separation is based on the differential adsorption of the compounds onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase moves up the plate via capillary action. The choice of the mobile phase, a mixture of organic solvents, is critical for achieving good separation. After development, the separated compounds appear as spots on the plate, which can be visualized under UV light or by spraying with a suitable chemical reagent nih.gov. TLC is also a valuable tool for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of synthesized or isolated this compound researchgate.net.
Mass Spectrometry (MS)-Based Techniques for this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides high sensitivity and specificity for the identification and quantification of compounds.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound mdpi.com. This technique has been employed to identify and analyze this compound in biological contexts, such as its interaction with specific receptors nih.govmdpi.com.
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, offers significant advantages for the analysis of complex natural product extracts masonaco.orgresearchgate.netsannova.netmdpi.com. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound, greatly enhancing the confidence in its identification masonaco.orgmdpi.com. This is particularly useful for distinguishing between compounds with the same nominal mass (isobars). LC-HRMS can be used for both targeted quantification and non-targeted screening of metabolites in plant extracts containing this compound researchgate.netresearchgate.net.
The table below outlines the key features of MS-based techniques for this compound analysis.
| Technique | Key Features | Applications for this compound |
| LC-MS/MS | High sensitivity and selectivity; provides structural information through fragmentation. | Identification and quantification in biological matrices; studying drug-receptor interactions. nih.govmdpi.com |
| LC-HRMS | High mass accuracy and resolution; enables elemental composition determination. | Confident identification in complex extracts; distinguishing between isobaric compounds; metabolomic profiling. masonaco.orgmdpi.comresearchgate.net |
This table is interactive. Users can sort and filter the data.
In mass spectrometry, particularly in tandem MS (MS/MS) or HRMS experiments, molecules are induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification and structural elucidation mdpi.com.
While specific fragmentation data for this compound is not extensively detailed in the cited literature, its fragmentation pattern can be predicted based on its isocoumarin core structure and substituents. The molecular formula of this compound is C18H18O5 mdpi.com. Common fragmentation pathways for phenolic compounds and coumarins involve the loss of small neutral molecules such as water (H2O), carbon monoxide (CO), and methyl radicals (CH3) mdpi.comresearchgate.net.
For this compound, fragmentation would likely involve:
Cleavage of the bond between the isocoumarin core and the p-methoxyphenylethyl side chain.
Loss of the methoxy (B1213986) group from the side chain.
Retro-Diels-Alder (RDA) reactions within the heterocyclic ring.
Sequential losses of CO from the lactone moiety.
By analyzing the precise masses of the precursor ion and its fragment ions using HRMS, it is possible to confirm the identity of this compound and differentiate it from other related compounds in a sample.
Advanced Spectroscopic Characterization of this compound
Spectroscopic methods are fundamental to the structural identification and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's complex structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.
1D NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides initial information about the different chemical environments of the hydrogen and carbon atoms within the molecule. The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring protons through signal splitting, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
To assemble the molecular puzzle, 2D NMR experiments are crucial. These include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to map out proton-proton networks within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals directly with the carbon atoms to which they are attached, allowing for the unambiguous assignment of carbons that bear hydrogen atoms.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is vital for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away, connecting the molecular fragments identified by COSY and HSQC. For instance, it can link the aromatic protons to nearby quaternary carbons, confirming the arrangement of the dihydroisocoumarin core.
Through the collective interpretation of these NMR experiments, the complete chemical structure of this compound, a 3,4-dihydroisocoumarin derivative, was definitively confirmed upon its initial synthesis and isolation.
Table 1: Representative NMR Techniques for this compound Structural Elucidation
| NMR Experiment | Purpose | Information Gained |
|---|---|---|
| ¹H NMR | Identifies distinct proton environments. | Chemical shift, integration (proton count), and splitting patterns (neighboring protons). |
| ¹³C NMR | Identifies distinct carbon environments. | Chemical shift for each carbon atom in the molecule. |
| COSY | Maps ¹H-¹H spin-spin coupling networks. | Reveals which protons are adjacent to one another. |
| HSQC | Correlates protons to their directly attached carbons. | Assigns chemical shifts to specific CH, CH₂, and CH₃ groups. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments and assigns quaternary (non-protonated) carbons. |
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information regarding the electronic structure and functional groups present in this compound.
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For this compound, the presence of conjugated π-electron systems, primarily the aromatic rings, results in characteristic UV absorption bands. The analysis of the UV spectrum helps to confirm the presence of these aromatic moieties within the molecular structure. As the extent of conjugation increases, the λmax tends to shift to longer wavelengths.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. For instance, a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl (-OH) groups, while a strong, sharp absorption peak around 1715-1680 cm⁻¹ is characteristic of the carbonyl (C=O) group within the lactone (cyclic ester) ring. Absorptions corresponding to aromatic C=C bond stretching and C-O bond stretching further corroborate the structure.
Table 2: Key Spectroscopic Data for this compound Functional Group Analysis
| Spectroscopic Method | Feature | Interpretation |
|---|---|---|
| UV-Vis | λmax | Indicates the presence of conjugated aromatic systems (chromophores). |
| IR | ~3300 cm⁻¹ (broad) | O-H stretching of phenolic hydroxyl groups. |
| IR | ~1700 cm⁻¹ (strong, sharp) | C=O stretching of the lactone functional group. |
| IR | ~1600-1450 cm⁻¹ | C=C stretching within the aromatic rings. |
| IR | ~1250-1050 cm⁻¹ | C-O stretching from the ester and ether groups. |
Development and Validation of Bioanalytical Methods for this compound in Biological Matrices (e.g., animal plasma, tissue homogenates)
To understand the pharmacokinetic profile of this compound, sensitive and reliable bioanalytical methods for its quantification in biological matrices like animal plasma and tissue homogenates are essential. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity.
The development of such a method involves several critical steps:
Sample Preparation: This step is crucial to remove interfering substances (e.g., proteins, lipids) from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, or liquid-liquid extraction (LLE) using a solvent such as ethyl acetate (B1210297). An internal standard (IS), a compound with similar chemical properties to this compound, is added at the beginning to control for variability during sample processing.
Chromatographic Separation: An appropriate HPLC column (e.g., a C18 reversed-phase column) is selected to separate this compound from the IS and any remaining endogenous components. The mobile phase, typically a mixture of an aqueous solution (like water with formic acid) and an organic solvent (like acetonitrile or methanol), is optimized to achieve a good peak shape and a short analysis time.
Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity. In this mode, a specific precursor ion for this compound is selected and fragmented, and a resulting unique product ion is monitored for quantification.
Once the method is developed, it must undergo rigorous validation according to regulatory guidelines. Key validation parameters include:
Selectivity: Ensuring the method can differentiate and quantify the analyte without interference from other components in the matrix.
Linearity: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a specific range.
Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the reproducibility of the results. These are tested within a single run (intra-day) and across different days (inter-day).
Recovery: The efficiency of the extraction process from the biological matrix is determined.
Matrix Effect: Assessing whether components in the biological matrix suppress or enhance the ionization of the analyte, which could affect quantification.
Stability: Evaluating the stability of this compound in the biological matrix under various conditions, such as during sample collection, long-term storage (freeze-thaw cycles), and processing.
Quality Control and Fingerprint Analysis Methodologies for this compound-Containing Extracts
For herbal products derived from plants like Agrimonia pilosa, ensuring quality, consistency, and efficacy from batch to batch is a significant challenge. This compound, as a key bioactive constituent, often serves as a chemical marker for the standardization and quality control of these extracts.
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a widely used method for this purpose. A reliable HPLC-DAD method can be developed for both the simultaneous quantification of this compound and other major bioactive compounds (e.g., flavonoids, tannins) and for chromatographic fingerprint analysis. akjournals.comresearchgate.net
Chromatographic Fingerprinting: This technique generates a characteristic chemical profile, or "fingerprint," of the herbal extract. mdpi.com The HPLC chromatogram, with its unique pattern of peaks (each representing a different chemical constituent), serves as this fingerprint. By comparing the fingerprint of a new batch to a standardized or reference fingerprint, one can assess its quality and authenticity. akjournals.comresearchgate.net For Agrimonia pilosa extracts, 11 or more common peaks, including the one corresponding to this compound, are often selected as characteristic markers to evaluate the similarity between different samples. akjournals.com
Quantitative Analysis: In addition to fingerprinting, the same HPLC method is used to quantify the amount of this compound and other key compounds in the extract. akjournals.comnih.gov By establishing a minimum content for these marker compounds, manufacturers can standardize the extract, ensuring a consistent product with predictable biological activity. This combined approach of multi-component quantification and fingerprint analysis provides a robust and reliable methodology for the comprehensive quality control of this compound-containing extracts. akjournals.comresearchgate.net
Advanced Computational and Chemoinformatic Studies of Agrimonolide
Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., SCD1, adrenergic receptors, CDK2)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. mdpi.comlasalle.mx This method is crucial for understanding how agrimonolide (B1665657) interacts with its biological targets at a molecular level.
Stearoyl-CoA Desaturase-1 (SCD1): Research has identified SCD1, a key enzyme in lipid metabolism often implicated in cancer, as a direct target of this compound. researchgate.netresearchgate.net Molecular docking simulations performed using the Molecular Operating Environment (MOE) software calculated the binding energy of the this compound-SCD1 interaction to be -8.21 kcal/mol. researchgate.net This strong negative binding energy indicates a high and stable affinity between this compound and the SCD1 protein, supporting the hypothesis that this compound exerts its effects, at least in part, by directly inhibiting this enzyme. researchgate.netresearchgate.net
Adrenergic Receptors: this compound has been identified as a potential α1A adrenergic receptor antagonist. researchgate.netencyclopedia.pubresearchgate.net This was discovered using a cell membrane chromatography method, which screens for compounds that bind to specific receptors. researchgate.net While specific docking energy values from this study are not detailed, the functional finding implies a direct interaction. Molecular docking studies on other compounds with adrenergic receptors have been used to elucidate binding modes, often targeting key residues like the conserved aspartate on helix 3 as an initial anchor point for the ligand's amino group. mdpi.comscielo.br Such simulations for this compound could further clarify its antagonistic mechanism and specific interactions within the receptor's binding pocket.
Cyclin-Dependent Kinase 2 (CDK2): Overexpression of CDK2 is a hallmark of several cancers. nih.gov While no specific molecular docking studies of this compound with CDK2 have been published, this target represents a plausible area for investigation given this compound's anti-cancer activities. Docking studies of other inhibitors with CDK2 reveal that potent binding is often characterized by hydrogen bond interactions with key amino acid residues in the ATP-binding site, such as Leucine 83, Lysine (B10760008) 33, and Aspartic acid 145. nih.govimrpress.comturkjps.org Binding affinities for known CDK2 inhibitors can range from -7.80 to -11.0 kcal/mol. turkjps.orgresearchgate.net A docking simulation of this compound into the CDK2 binding pocket would be a critical first step to evaluate its potential as a CDK2 inhibitor.
Table 1: Reported and Potential Molecular Docking Targets for this compound This table is interactive. Column headers can be clicked to sort the data.
| Target Protein | Reported/Potential Role | Reported Binding Energy (kcal/mol) | Key Interacting Residues (from analogous studies) |
|---|---|---|---|
| SCD1 | Direct target in ovarian cancer | -8.21 researchgate.net | Not specified |
| α1A Adrenergic Receptor | Antagonist activity identified researchgate.netencyclopedia.pub | Not reported | Conserved Aspartate (general for adrenoceptors) eco-vector.com |
| CDK2 | Potential anti-cancer target | Not reported | Leu83, Lys33, Asp145 nih.govimrpress.com |
Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a ligand-receptor complex over time, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and analyze the persistence of key interactions. rasayanjournal.co.innih.gov
The stability of a protein-ligand complex during an MD simulation is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). nih.govgithub.io
RMSD: This metric measures the average deviation of the protein's backbone atoms over time from their initial position. A plateau in the RMSD plot suggests that the complex has reached equilibrium and is stable. github.io
RMSF: This metric calculates the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values signify stable regions, often including the binding site residues that interact with the ligand. github.io
While specific MD simulation studies focused solely on this compound are not prevalent in the literature, a 100-nanosecond simulation was performed on a related compound, this compound 6-O-β-D-glucopyranoside, which demonstrated stable binding to its target. researchgate.net For this compound, an MD simulation following docking with targets like SCD1 would be essential. It would validate whether the high-affinity binding pose is maintained over time and analyze the stability of crucial hydrogen bonds and hydrophobic interactions, thus confirming the docking predictions and providing a more accurate model of the inhibition mechanism. imrpress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.netresearchgate.net By creating a mathematical model, QSAR can predict the activity of new, unsynthesized analogues, guiding medicinal chemists in designing more potent and effective molecules. wikipedia.orgrjpbr.com
A QSAR study on this compound analogues would involve several key steps:
Data Set Preparation: A series of this compound derivatives with experimentally measured biological activities (e.g., IC50 values against a specific target) would be compiled.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the biological activity.
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. mdpi.com
Although no specific QSAR studies on this compound analogues are currently published, this approach holds significant promise. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) could generate 3D contour maps. researchgate.net These maps would highlight regions around the this compound scaffold where modifications—such as adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors—would likely increase or decrease biological activity. This information is invaluable for the rational design of novel this compound-based therapeutic agents. researchgate.netnih.gov
Pharmacophore Modeling and Virtual Screening for Novel this compound Derivatives
Pharmacophore modeling defines the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule's biological activity. wikipedia.orgcomputabio.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. nih.govnih.gov
A pharmacophore model for this compound could be developed using two main approaches:
Ligand-Based: If several active analogues are known, their structures can be superimposed to identify common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.gov
Structure-Based: Using the crystal structure of a target protein (like SCD1) complexed with this compound, the key interaction points within the binding site can be directly translated into pharmacophoric features. computabio.com
Once a validated pharmacophore model is built, it can be used to screen libraries containing millions of compounds to identify "hits" that possess the required features in the correct spatial orientation. frontiersin.org These hits can then be subjected to further analysis, such as molecular docking and ADME prediction, to prioritize the most promising candidates for synthesis and biological testing. This approach, which has been mentioned in the context of this compound's anti-cancer effects, accelerates the discovery of structurally diverse molecules that may have similar or improved activity compared to the original lead compound. dntb.gov.uachapman.edu
In Silico Prediction of Absorption, Distribution, and Metabolism (ADM) Properties
Before a compound can be a viable drug, it must possess favorable pharmacokinetic properties, including Absorption, Distribution, and Metabolism (ADM). scispace.com In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities and reducing the risk of late-stage failures. accscience.comchemcomp.com Web-based platforms like SwissADME and admetSAR are widely used for these predictions. nih.govmdpi.comnih.govkims-imio.com
For this compound, these tools would predict a range of crucial properties:
Absorption: Parameters like lipophilicity (LogP), water solubility, and predicted human intestinal absorption (HIA) would indicate its potential for oral bioavailability. mdpi.comnih.gov Rules like Lipinski's Rule of Five are used as a general filter for drug-likeness. nih.gov
Distribution: Predictions of blood-brain barrier (BBB) permeability and plasma protein binding are important. This compound is reported to be highly lipophilic and readily crosses the blood-brain barrier. researchgate.net
Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it. This is critical for predicting potential drug-drug interactions. nih.gov
Table 2: Representative In Silico ADM Predictions for a Drug Candidate This table presents a typical output from ADME prediction tools and is for illustrative purposes. Specific predictions for this compound are not yet published. This table is interactive. Column headers can be clicked to sort the data.
| Property Class | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Physicochemical | Lipophilicity (iLOGP) | e.g., 2.5 | Influences solubility, permeability, and binding |
| Absorption | Water Solubility | e.g., Moderately soluble | Affects dissolution and absorption |
| GI Absorption | e.g., High | Predicts absorption from the gut | |
| Bioavailability Score | e.g., 0.55 | A composite score for probability of being orally active | |
| Distribution | BBB Permeant | e.g., Yes | Indicates ability to reach the central nervous system |
| Metabolism | CYP2D6 Inhibitor | e.g., No | Predicts risk of drug-drug interactions |
| CYP3A4 Inhibitor | e.g., Yes | Predicts risk of drug-drug interactions | |
| Drug-Likeness | Lipinski Violations | e.g., 0 | Adherence to rules for oral bioavailability |
Future Research Directions and Translational Perspectives for Agrimonolide
Exploration of Undiscovered Biosynthetic Pathways and Novel Enzymatic Functions
While agrimonolide (B1665657) has been successfully isolated, its complete biosynthetic pathway within plants remains largely uncharted territory. Understanding how Agrimonia species synthesize this complex isocoumarin (B1212949) is a critical step for its potential biotechnological production. Future research should prioritize the identification and characterization of the specific enzymes involved in its formation.
The biosynthesis of such enzymatically oxidized lipids often involves key enzyme families like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP). frontiersin.orgcreative-proteomics.com It is plausible that enzymes from these families catalyze the core reactions in this compound synthesis. Similarly, the study of pyrimidine (B1678525) biosynthesis has revealed the existence of multifunctional proteins like CAD, which catalyzes multiple sequential steps in a pathway. mdpi.com Investigating whether a similar multi-enzyme complex is involved in this compound formation could reveal fascinating insights into metabolic channeling in plants.
Key research objectives in this area include:
Identifying Precursors: Tracing the metabolic origins of the this compound backbone, likely from primary metabolic routes such as the lysine (B10760008) and ornithine pathways which provide precursors for many bioactive secondary metabolites. mdpi.com
Enzyme Discovery: Identifying the specific synthases, oxidases, and transferases that construct the isocoumarin core and perform subsequent modifications.
Functional Characterization: Expressing candidate enzymes in heterologous systems (e.g., yeast or E. coli) to confirm their function and understand their catalytic mechanisms.
Regulatory Networks: Investigating how the expression and activity of these biosynthetic enzymes are regulated within the plant, which could be influenced by developmental stage or environmental stress.
Elucidating these pathways will not only deepen our fundamental understanding of plant biochemistry but also pave the way for metabolic engineering approaches to produce this compound and novel derivatives in scalable microbial or plant-based systems.
Identification of New this compound Analogues from Diverse Natural Sources
This compound is primarily known from Agrimonia pilosa and, to a lesser extent, Spiraea formosana. mdpi.comresearchgate.net However, the genus Agrimonia is rich in secondary metabolites, with over 100 compounds identified, including flavonoids, triterpenes, and other isocoumarins. researchgate.net This chemical diversity suggests a high probability of discovering novel this compound analogues with potentially enhanced or unique biological activities.
Systematic phytochemical investigation of other plants within the Rosaceae family, and specifically other Agrimonia species, is a promising strategy. Recent studies have already identified related compounds such as desmethylthis compound and glycosylated forms of this compound in A. pilosa. researchgate.netnih.govresearchgate.net Advanced screening methods can accelerate this discovery process. For instance, employing liquid chromatography/mass spectrometry (LC/MS) data-processing protocols can help to rapidly assess spectral data and prioritize the isolation of new or unusual compounds from plant extracts. researchgate.net
Future efforts should focus on:
Screening Related Species: Expanding the search for this compound-like molecules to a wider range of plant species.
Isolating and Characterizing Novel Structures: Using modern chromatographic and spectroscopic techniques to isolate and elucidate the structures of new analogues.
Evaluating Bioactivity: Screening newly discovered compounds for a range of biological activities to identify candidates with improved therapeutic potential.
The table below lists some of the known compounds related to this compound that have been isolated from Agrimonia pilosa.
| Compound Name | Compound Class | Source |
| This compound | Isocoumarin | Agrimonia pilosa |
| Desmethylthis compound | Isocoumarin | Agrimonia pilosa |
| This compound-6-O-β-D-glucopyranoside | Isocoumarin Glycoside | Agrimonia pilosa |
| Desmethylthis compound-6-O-β-D-glucopyranoside | Isocoumarin Glycoside | Agrimonia pilosa |
| Pilosanidin-type molecules | - | Agrimonia pilosa |
| Pilosanol-type molecules | - | Agrimonia pilosa |
| HMG-conjugated chromones | Chromone | Agrimonia pilosa |
| Triterpenes | Terpenoid | Agrimonia pilosa |
| Flavonoids | Flavonoid | Agrimonia pilosa |
This table is generated based on data from scientific reports. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
A holistic, systems-biology approach is essential to comprehensively understand and harness this compound. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedented, multi-layered view of its biology, from the genetic blueprint to the final metabolic output. mdpi.comfrontiersin.orgmdpi.comfrontlinegenomics.com
Genomics: Sequencing the genome of Agrimonia pilosa would provide the fundamental blueprint for identifying all potential genes involved in secondary metabolism. isaaa.org This allows for the discovery of gene clusters responsible for the biosynthesis of isocoumarins and other related compounds.
Transcriptomics: This technology analyzes gene expression patterns, revealing which genes are actively being transcribed under specific conditions or in specific tissues. mdpi.com By comparing the transcriptomes of high- and low-agrimonolide-producing plant tissues, researchers can pinpoint the specific genes actively involved in its biosynthesis.
Proteomics: As the direct functional machinery of the cell, proteins and enzymes are central to biosynthesis. frontlinegenomics.com Proteomics can identify the enzymes present in the plant that carry out the steps predicted by genomic and transcriptomic data.
Metabolomics: This provides a snapshot of the small molecules, or metabolites, within the plant at a given time. mdpi.comisaaa.org It allows for the direct detection and quantification of this compound, its precursors, and its derivatives, providing the chemical context for the genetic and protein data.
By combining these datasets, researchers can construct detailed models of the this compound biosynthetic and regulatory networks. frontiersin.orgmdpi.com This integrated approach can reveal how genetic and environmental factors influence the production of this compound and can guide metabolic engineering efforts for enhanced production. mdpi.com
Development of Innovative Delivery Systems and Formulation Strategies for Enhanced Biological Efficacy in Experimental Models
A significant hurdle for the translational development of this compound is its physicochemical properties. The compound is highly lipophilic and exhibits low water solubility, which is characteristic of Biopharmaceutics Classification System (BCS) Class II drugs. mdpi.com These properties can lead to poor absorption and limited oral bioavailability, thereby hindering its effectiveness in in vivo models. mdpi.comdoaj.org
Future research must focus on creating advanced drug delivery systems to overcome these limitations. mdpi.comresearchgate.net Several modern formulation strategies hold promise for enhancing the solubility and bioavailability of lipophilic compounds like this compound.
| Delivery System | Description | Potential Benefit for this compound |
| Lipid-Based Formulations | Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils and surfactants that spontaneously form fine emulsions in the gut, enhancing drug solubilization and absorption. renejix.com | Improved oral bioavailability by increasing the dissolution rate and presenting the compound in a solubilized form for absorption. renejix.com |
| Nanoparticle Systems | Includes polymeric nanoparticles and solid lipid nanoparticles (SLNs), which encapsulate the drug in a sub-micron-sized particle. mdpi.combiopharminternational.com | Can improve solubility and stability, and potentially allow for targeted delivery to specific tissues, reducing off-target effects. mdpi.combiopharminternational.com |
| Liposomes | Microscopic vesicles made of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. inspecsolutions.com | Enhanced stability by protecting the compound from degradation, improved bioavailability, and the potential for targeted delivery. inspecsolutions.com |
The development of such formulations is not merely a technical exercise but a critical step toward realizing the therapeutic potential of this compound in preclinical and, eventually, clinical settings. mdpi.com
Design of Advanced Analytical Methodologies for High-Throughput this compound Profiling and Quantification
To support research across biosynthesis, analogue discovery, and formulation development, robust and efficient analytical methods are required. While techniques like High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) and High-Speed Counter-Current Chromatography (HSCCC) have been used for the isolation and analysis of this compound, they may lack the speed and sensitivity needed for high-throughput applications. mdpi.comakjournals.com
The future of this compound analysis lies in the adoption of advanced, hyphenated analytical techniques. americanpharmaceuticalreview.commdpi.com
Key Methodological Advancements:
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with MS, particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity. nih.govresearchgate.net This is the gold standard for quantifying low-level analytes in complex biological matrices like plasma or tissue extracts, which is essential for pharmacokinetic studies. mdpi.com
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) LC-MS provide highly accurate mass measurements. americanpharmaceuticalreview.com This capability is invaluable for the structural elucidation of newly discovered this compound analogues and for identifying its metabolites during drug metabolism studies.
Automated and Miniaturized Systems: The implementation of automated sample preparation and microfluidic "lab-on-a-chip" devices can significantly increase the throughput of analysis, enabling large-scale screening of natural product libraries or formulation prototypes. researchgate.net
Developing and validating such advanced methods will be crucial for generating the high-quality data needed to advance this compound through the drug development pipeline, from basic discovery to preclinical evaluation.
Q & A
Q. What experimental models are recommended to study Agrimonolide’s anti-inflammatory mechanisms?
this compound inhibits LPS-induced activation of JAK-STATs and p38 MAPKs, key pathways in inflammation. To validate this, use LPS-stimulated macrophages or murine models of inflammation. Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA and pathway activation via Western blot (phosphorylated JAK2/STAT3 and p38). Include dose-response studies (e.g., 5–50 μM) to establish efficacy thresholds .
Q. How can researchers assess this compound’s impact on insulin resistance in hepatocytes?
Utilize insulin-resistant HepG2 cells treated with high glucose/palmitate. Measure insulin-mediated glycogen synthesis via glucose oxidase assays and enzyme activities (e.g., glucokinase [GK] and glucose-6-phosphatase [G6Pase]) using spectrophotometry. This compound (20 μM) increases GK activity (3.0 U·min⁻¹·mg⁻¹ protein) and reduces G6Pase, indicating improved glucose metabolism .
Q. What methodologies confirm this compound’s blood-brain barrier (BBB) permeability?
Employ in vitro BBB models (e.g., co-cultures of brain endothelial cells and astrocytes) or in vivo pharmacokinetic studies in rodents. Quantify this compound in cerebrospinal fluid (CSF) using LC-MS/MS. Evidence shows rapid BBB penetration, supporting its potential for neurological applications .
Advanced Research Questions
Q. How does this compound induce dual pro-death (apoptosis/ferroptosis) and pro-survival (ROS adaptation) effects in cancer cells?
this compound targets SCD1, disrupting lipid metabolism and inducing iron-mediated cell death (ferroptosis) via ROS accumulation. However, chronic ROS exposure may activate NRF2 pathways, promoting resistance. Use RNA-seq to identify adaptive signaling and combine this compound with antioxidants (e.g., NAC) to test reversibility. Dose-dependent ROS assays (e.g., DCFH-DA staining) and lipid peroxidation markers (MDA, 4-HNE) are critical .
Q. How to resolve contradictions in this compound’s efficacy across ovarian cancer cell lines (A2780 vs. SKOV-3)?
A2780 (high-grade serous) and SKOV-3 (adenocarcinoma) differ in SCD1 expression and metabolic dependencies. Perform siRNA-mediated SCD1 knockdown to confirm target specificity. Compare lipidomic profiles via LC-MS and validate using patient-derived xenografts (PDXs). Dose-response curves (IC₅₀: ~10–40 μM) and migration/invasion assays (Transwell with Matrigel) clarify context-dependent effects .
Q. What strategies optimize this compound’s therapeutic index in neurological disorders?
Leverage its BBB permeability to design brain-targeted formulations (e.g., nanoparticles). Assess neuroprotection in models of Alzheimer’s (Aβ-induced neurons) or Parkinson’s (MPTP-treated mice). Monitor synaptic markers (PSD-95, synaptophysin) and behavioral outcomes. Co-administer with SLC2A1 modulators to enhance glucose uptake in energy-deficient neurons .
Methodological Considerations
Q. How to design a study analyzing this compound’s interaction with α1-adrenergic receptors?
Use competitive radioligand binding assays with [³H]-prazosin in rat prostate cell membranes. Determine Ki values via Schild regression. Functional assays (e.g., calcium flux in HEK293 cells expressing α1A-AR) confirm antagonism. This compound’s IC₅₀ for α1A-AR is comparable to silodosin, a clinical antagonist .
Q. What statistical approaches address variability in this compound’s dose-dependent effects?
Apply nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀/EC₅₀. For skewed data (e.g., ROS levels), use non-parametric tests (Mann-Whitney U). Report means ± SEM and ensure p < 0.05 via ANOVA with post-hoc corrections .
Q. How to integrate multi-omics data for this compound’s mechanism-of-action studies?
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map SCD1-linked pathways. Use bioinformatics tools (IPA, MetaboAnalyst) for pathway enrichment. Validate hubs (e.g., AKT/mTOR) with phospho-specific antibodies and inhibitor rescue experiments .
Data Contradiction Analysis
Q. Why do some studies report this compound’s anti-cancer effects via apoptosis, while others emphasize ferroptosis?
Cell type-specific death mechanisms arise from varying basal ROS levels and iron metabolism. For example, ovarian cancer cells with high SCD1 dependency undergo ferroptosis, while others (e.g., HepG2) may apoptose via mitochondrial pathways. Use CRISPR-Cas9 to knockout GPX4 (ferroptosis regulator) or BAX/BAK (apoptosis executors) to delineate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
